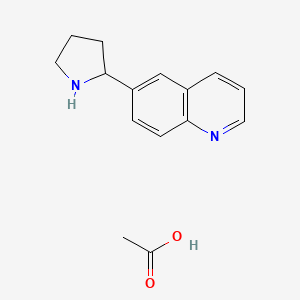

6-(Pyrrolidin-2-yl)quinoline acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Pyrrolidin-2-yl)quinoline acetate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound features a quinoline ring system substituted with a pyrrolidine moiety, making it a unique structure with diverse chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition-3+2 cycloaddition of azaarenes and α,β-unsaturated aldehydes, catalyzed by an amine and N-heterocyclic carbene (NHC) relay catalysis . The reaction conditions include the use of 4-dimethylaminopyridine (DMAP) as the base and (diacetoxyiodo)benzene (PIDA) as the oxidant in toluene at room temperature .

Industrial Production Methods

Industrial production methods for 6-(Pyrrolidin-2-yl)quinoline acetate are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions

6-(Pyrrolidin-2-yl)quinoline acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like PIDA.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: PIDA in toluene at room temperature.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like DMAP.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PIDA can lead to the formation of quinoline N-oxides, while reduction with sodium borohydride can yield reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

6-(Pyrrolidin-2-yl)quinoline acetate has been studied for various pharmacological activities, including:

- Antimalarial Activity : Research indicates that quinoline derivatives exhibit potent antiplasmodial activity. For instance, studies have shown that modifications in the quinoline structure can enhance its efficacy against malaria parasites, with some derivatives demonstrating low nanomolar activity against Plasmodium falciparum .

- Proteasome Inhibition : Quinoline-based compounds have been identified as novel proteasome inhibitors, which are crucial in treating diseases such as Human African Trypanosomiasis (HAT). In preclinical models, these compounds showed significant efficacy in reducing parasite load .

- Neuropathic Pain Management : Some studies have explored the antagonistic effects of pyrrolidine-substituted quinolines on metabotropic glutamate receptors (mGluR1), indicating potential applications in managing neuropathic pain. Compounds like this compound have exhibited promising results in reducing pain responses in animal models .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound and its derivatives has been extensively studied to optimize their biological activities. Key findings include:

- Substituent Effects : The presence of specific substituents at the 2-position of the quinoline ring significantly influences the compound's potency. For example, variations in cyclic amines at this position resulted in different levels of inhibition against mGluR1, with pyrrolidine showing superior activity compared to other amines .

- Efficacy Enhancement : Hybridization of quinoline derivatives with other pharmacophores has been suggested to enhance their therapeutic potential. For instance, combining quinolines with artemisinin has yielded compounds with improved antimalarial properties .

Case Studies

Several case studies highlight the applications of this compound:

- Antimalarial Efficacy : A study demonstrated that a series of chlorinated arylvinylquinolines, including derivatives of this compound, exhibited enhanced antiplasmodial activity compared to their fluorinated counterparts. The most potent compound showed an EC50 value of 37 nM against Plasmodium falciparum .

- Proteasome Inhibition in HAT Models : In a mouse model for HAT, compounds derived from quinoline structures were tested for their ability to inhibit proteasome activity. Results indicated that specific derivatives led to complete cures at certain dosages, showcasing their potential as therapeutic agents .

- Neuropathic Pain Studies : In research focused on neuropathic pain management, the lead compound derived from this compound was evaluated for its analgesic properties. Although it showed moderate efficacy compared to established treatments like gabapentin, further optimization is being pursued to enhance its pain-relieving effects .

Mecanismo De Acción

The mechanism of action of 6-(Pyrrolidin-2-yl)quinoline acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to various biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities with 6-(Pyrrolidin-2-yl)quinoline acetate.

Quinoline derivatives: Compounds such as quinoline N-oxides and substituted quinolines also exhibit similar chemical properties.

Uniqueness

This compound is unique due to the combination of the quinoline and pyrrolidine moieties, which confer distinct chemical and biological properties

Actividad Biológica

6-(Pyrrolidin-2-yl)quinoline acetate is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring system substituted with a pyrrolidine moiety, which is known to influence its biological profile. The unique structure allows for various interactions with biological targets, contributing to its potential therapeutic applications.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in disease processes. The pyrrolidine ring enhances binding affinity to enantioselective proteins, leading to a distinct pharmacological profile.

Biochemical Pathways

Research indicates that compounds with pyrrolidine rings can modulate various biochemical pathways, including:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity: Preliminary studies suggest potential anticancer effects, though further investigation is required to elucidate specific mechanisms.

Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that certain derivatives of quinoline compounds, including those related to this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the substituents on the quinoline ring can significantly enhance anticancer activity, suggesting a structure-activity relationship (SAR) that warrants deeper exploration .

Case Studies and Research Findings

- Antimalarial Efficacy: A series of quinoline derivatives were evaluated for their antimalarial activity against Plasmodium falciparum. The results indicated that certain analogs exhibited low nanomolar potency, with some showing improved pharmacokinetic profiles suitable for preclinical development .

- Inhibition of Photosynthetic Electron Transport: Another study assessed the impact of pyrrolidine-containing compounds on photosynthetic electron transport in spinach chloroplasts. This research highlighted the potential ecological implications and broader biological effects of such compounds beyond traditional medicinal applications .

- Structure-Activity Relationship Studies: Various SAR studies have been conducted to optimize the biological activity of quinoline derivatives. These studies reveal that specific substitutions can lead to enhanced potency against targeted pathogens, emphasizing the importance of chemical modifications in drug design .

Propiedades

IUPAC Name |

acetic acid;6-pyrrolidin-2-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.C2H4O2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1;1-2(3)4/h1,3,5-7,9,12,14H,2,4,8H2;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKOJNXSSKHMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.